
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate
Overview
Description
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate is an organoboron compound with the molecular formula C8H9BF3KO. It is a white to yellow solid that is used in various chemical reactions, particularly in the field of organic synthesis . This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate can be synthesized through the reaction of 3-(2-hydroxyethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under mild conditions . The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in coupling reactions involving this compound.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Organic solvents such as THF, toluene, or dimethylformamide (DMF) are commonly employed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, where it aids in the construction of biologically active molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
Potassium trifluoro(3-(2-hydroxyethyl)phenyl)borate can be compared with other organoboron compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the hydroxyethyl group, making it less versatile in certain reactions.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of the hydroxyethyl group, used in different types of coupling reactions.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group, which can influence the reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its hydroxyethyl group, which provides additional functionalization options and enhances its reactivity in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-hydroxyethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6,13H,4-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBNUKKNPRHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CCO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705248 | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-80-0 | |
| Record name | Borate(1-), trifluoro[3-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[3-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
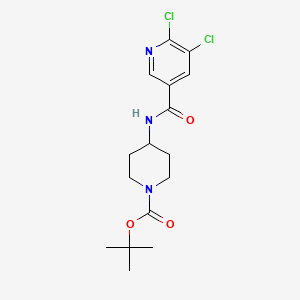
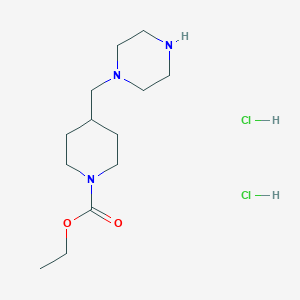
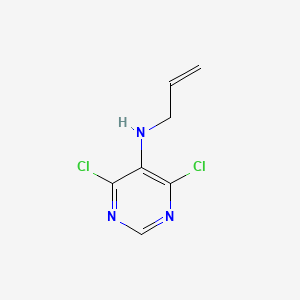
amine oxalate](/img/structure/B1396446.png)
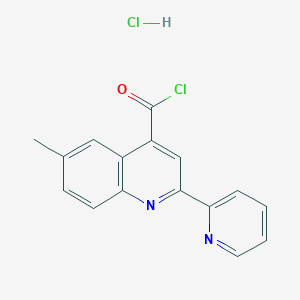
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
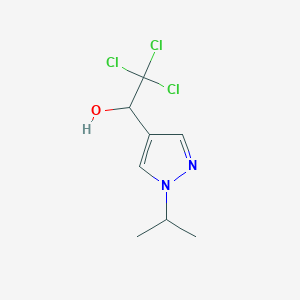
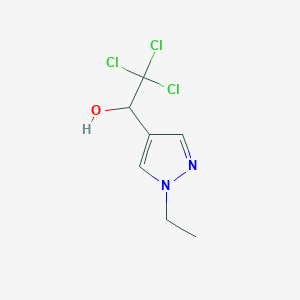
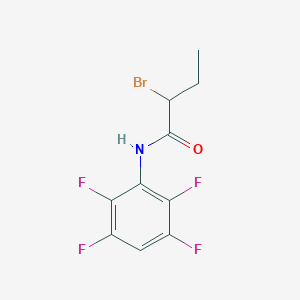
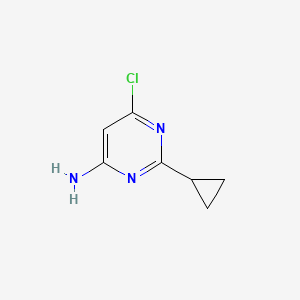
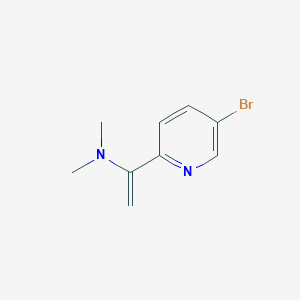

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
